Akuammine

Opioid pharmacology Receptor functional selectivity Alkaloid pharmacodynamics

Akuammine is the sole Picralima nitida alkaloid with measurable oral bioavailability (12.0% rat, t½ 13.5 min), establishing it as the definitive reference standard for ADME and pharmacokinetic studies. Its dual μ-opioid antagonist (pKB=5.7) and κ-partial agonist profile enables biased signaling research unattainable with akuammidine (μ-agonist) or akuammicine (κ-agonist). As an SAR scaffold, akuammine yields derivatives with 70-fold enhanced μOR potency. Ideal negative control for in vivo antinociception assays.

Molecular Formula C22H26N2O4
Molecular Weight 382.5 g/mol
CAS No. 3512-87-6
Cat. No. B1666748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAkuammine
CAS3512-87-6
SynonymsAkuammine
Molecular FormulaC22H26N2O4
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC=C1CN2CCC34C5=C(C=CC(=C5)O)N(C36C2CC1C4(CO6)C(=O)OC)C
InChIInChI=1S/C22H26N2O4/c1-4-13-11-24-8-7-21-16-9-14(25)5-6-17(16)23(2)22(21)18(24)10-15(13)20(21,12-28-22)19(26)27-3/h4-6,9,15,18,25H,7-8,10-12H2,1-3H3/b13-4-/t15-,18-,20-,21-,22+/m0/s1
InChIKeyYILKZADAWNUTTB-QLWRWLBVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Akuammine (CAS 3512-87-6) Procurement Guide: Opioidergic Indole Alkaloid for Receptor Profiling and Analgesic Scaffold Development


Akuammine (CAS 3512-87-6) is a monoterpene indole alkaloid isolated from the seeds of Picralima nitida, a plant with traditional use in West African medicine for pain and fever. It functions as a μ-opioid receptor antagonist and a κ-opioid receptor partial agonist, exhibiting a distinctive dual functional profile [1]. As the primary alkaloid constituent of the seed, akuammine demonstrates micromolar binding affinities for human μ- and κ-opioid receptors while showing significantly lower affinity for the δ-opioid receptor [2].

Why Akuammine Cannot Be Substituted with Other Picralima nitida Alkaloids: Critical Differences in Receptor Selectivity, Functional Activity, and In Vivo Behavior


The akuamma seed contains multiple structurally related indole alkaloids—including akuammidine, akuammicine, pseudoakuammigine, and akuammiline—yet their pharmacological profiles differ substantially in terms of opioid receptor subtype selectivity, functional efficacy, and pharmacokinetic properties [1]. Akuammine exhibits a unique antagonist action at μ-opioid receptors while akuammidine acts as a μ-agonist [2]; akuammicine is a potent κ-agonist with minimal μ-activity [2]; pseudoakuammigine demonstrates μ-agonist activity but with a different functional profile [3]. Furthermore, akuammine possesses distinct oral bioavailability relative to its congeners, with systemic exposure from oral dosing of crude seed powder being detectable exclusively for akuammine [1]. These pharmacological and pharmacokinetic divergences preclude simple substitution of akuammine with other alkaloids from the same plant source.

Akuammine Head-to-Head Quantitative Evidence: Receptor Binding, Functional Activity, and Pharmacokinetic Differentiation


Akuammine Exhibits Distinct μ-Opioid Receptor Functional Antagonism, in Contrast to the Agonist Activity of Akuammidine

In radioligand binding assays, akuammine demonstrates high affinity for μ-opioid binding sites (Ki = 0.5 μM) but functionally acts as an antagonist at μ-opioid receptors with a pKB of 5.7 against the selective μ-agonist DAMGO [1]. In stark contrast, akuammidine shows a similar binding affinity for μ-sites (Ki = 0.6 μM) but functions as a μ-agonist, with its actions in the mouse-isolated vas deferens being antagonized by naloxone and the μ-selective antagonist CTOP [1].

Opioid pharmacology Receptor functional selectivity Alkaloid pharmacodynamics

Akuammine's κ-Opioid Receptor Binding Affinity and Functional Activity Are Distinct from Akuammicine

Akuammine binds to κ-opioid receptors with a Ki of 1.68 μM and inhibits forskolin-induced cAMP production in HEK293 cells expressing human κ-opioid receptors with an IC50 of 0.073 μM [1][2]. In contrast, akuammicine exhibits significantly higher κ-opioid receptor binding affinity (Ki = 0.2 μM) and functions as a full κ-agonist in the guinea pig ileum preparation, but as a partial κ-agonist in mouse and rabbit vasa deferentia [3].

κ-Opioid receptor Receptor binding selectivity Functional agonism

Akuammine Demonstrates Limited In Vivo Antinociceptive Efficacy, Differentiating It from Classical Opioid Analgesics and Semi-Synthetic Derivatives

In mouse models of thermal nociception, akuammine (3-60 mg/kg, s.c.) produces minimal and inconsistent antinociceptive effects in the tail-flick and hot plate assays, failing to achieve significant efficacy [1][2]. This contrasts sharply with classical μ-agonists such as morphine, which produce robust dose-dependent antinociception in these same models. Notably, semi-synthetic derivatives of akuammine, such as N-1-phenethyl pseudo-akuammigine, demonstrate a 70-fold increase in μOR potency and achieve an ED50 of 77.6 mg/kg in the tail-flick assay [3], highlighting that the native alkaloid's in vivo profile is distinct from both traditional opioids and its optimized analogs.

In vivo pharmacology Antinociception Behavioral pharmacology

Akuammine Exhibits Distinct Oral Bioavailability and Metabolic Stability Profile Compared to Co-occurring Alkaloids

In a comprehensive ADME evaluation of akuamma alkaloids, akuammine displayed a half-life of 13.5 minutes in NADPH-supplemented rat liver microsomes and demonstrated 12.0% oral bioavailability in rats, with akuammine being the only alkaloid detectable in systemic circulation following oral dosing of the ground seed suspension [1]. In contrast, akuammiline exhibited a longer microsomal half-life of 30.3 minutes, while pseudoakuammigine showed the highest plasma protein binding among the alkaloids tested [1].

Pharmacokinetics ADME Oral bioavailability

Akuammine's δ-Opioid Receptor Selectivity Profile Differentiates It from Other Akuamma Alkaloids with Broader Opioid Receptor Binding

Akuammine selectively binds to μ- and κ-opioid receptors over the δ-opioid receptor, with Ki values of 0.3 μM (μ), 1.68 μM (κ), and 10.4 μM (δ) for human receptors [1]. In contrast, akuammidine exhibits Ki values of 0.6 μM (μ), 8.6 μM (κ), and 2.4 μM (δ), demonstrating a different selectivity pattern [2]. Akuammicine, meanwhile, shows high κ-selectivity (Ki = 0.2 μM) with lower affinity for μ and δ receptors [2].

Opioid receptor selectivity Binding affinity Receptor profiling

Optimal Procurement and Research Scenarios for Akuammine: Leveraging Its Unique Pharmacological and ADME Profile


Opioid Receptor Functional Profiling and Antagonist Studies

Akuammine's μ-opioid receptor antagonist activity (pKB = 5.7) combined with κ-opioid partial agonism makes it a suitable reference compound for studies investigating functional selectivity and biased signaling at opioid receptors [1]. Its distinct functional profile differentiates it from μ-agonists like akuammidine, enabling researchers to probe the role of μ-antagonism in cellular and behavioral models [1].

Pharmacokinetic and ADME Studies of Plant-Derived Opioidergic Alkaloids

As the only akuamma alkaloid with measurable oral bioavailability (12.0% in rats) and a defined microsomal half-life (13.5 minutes) following oral seed administration, akuammine serves as a key reference standard for ADME investigations of Picralima nitida alkaloids [2]. Its pharmacokinetic data provide a baseline for comparative metabolism and bioavailability studies of akuamma-derived compounds [2].

Scaffold for Semi-Synthetic Opioid Ligand Optimization

Native akuammine exhibits limited in vivo antinociceptive efficacy, yet its indole alkaloid core has been successfully modified to yield derivatives with 70-fold enhanced μOR potency [3]. Researchers engaged in structure-activity relationship (SAR) studies and medicinal chemistry optimization of opioid ligands can utilize akuammine as a starting scaffold to explore modifications that enhance potency, selectivity, or bioavailability [3].

Negative Control in In Vivo Analgesic Efficacy Studies

Given its minimal and inconsistent antinociceptive effects in mouse models of thermal nociception (tail-flick and hot plate assays at doses up to 60 mg/kg s.c.) [4][5], akuammine can be employed as a negative control compound in studies evaluating novel opioid analgesics, distinguishing compounds with genuine in vivo efficacy from those with mere receptor binding activity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Akuammine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.